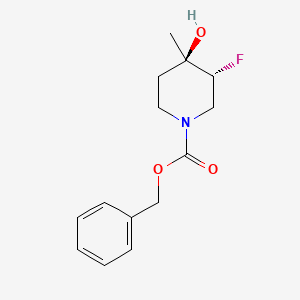

4-(9H-Carbazol-9-yl)-3-fluoroaniline

Overview

Description

4-(9H-Carbazol-9-yl)-3-fluoroaniline is likely a derivative of carbazole, a class of compounds known for their photochemical and thermal stability and good hole-transport ability . Carbazole-based compounds, such as tris(4-carbazoyl-9-ylphenyl)amine (TCTA), are electron-rich and are widely used as hole-transport and hole-injection materials in light-emitting diodes and perovskite solar cells .

Synthesis Analysis

Carbazole derivatives can be synthesized by Suzuki coupling reactions . This method has been used to create a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C .

Molecular Structure Analysis

The molecular structure of this compound is likely similar to that of other carbazole derivatives. For example, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile and related organic fluorophores/photocatalysts have been synthesized via a solvent-minimized four-fold S N Ar pathway .

Chemical Reactions Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .

Scientific Research Applications

Photocatalytic Transformations

Carbazole derivatives like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) have been recognized for their excellent redox window, good chemical stability, and broad applicability, making them attractive metal-free photocatalysts. These properties facilitate their application in various organic reactions, leveraging their photoredox catalytic capabilities (Shang et al., 2019).

Fluorescence Sensing

Polymers derived from carbazole, such as poly(9-methyl-9H-carbazol-3-amine), exhibit excellent fluorescence properties and have been applied in detecting different acids and amines. This includes both solution-phase and gas-phase fluorescence detection, showcasing their versatility in environmental monitoring and biosensing applications (Qian et al., 2019).

Electroluminescent Materials

Carbazole derivatives containing fluorobenzene units demonstrate unique properties such as aggregation-induced fluorescence emission and polymorphism. These materials have been utilized in developing advanced electroluminescent materials for OLEDs, highlighting their potential in creating more efficient and versatile display technologies (Zhu et al., 2018).

Molecular Photophysics

Research into the solution-phase photophysics of carbazole derivatives has provided insights into their behavior in different solvents. These studies contribute to our understanding of how carbazole-based compounds interact with light, which is crucial for designing better fluorescent probes and light-emitting materials (Ghosh et al., 2013).

Fluorescent Probes for DNA Detection

Cyanine fluorophores based on carbazole have been synthesized for DNA sensing and two-photon bioimaging. These compounds, especially those with a carbazole-based biscyanine structure, exhibit high sensitivity and efficiency as fluorescent probes for dsDNA, particularly for AT-rich regions. Their use demonstrates the integration of carbazole derivatives in advanced biomedical imaging and molecular diagnostics (Feng et al., 2010).

Aggregation-Induced Fluorescence

Carbazole-based fluorophores have shown aggregation-induced emission (AIE) properties. This phenomenon, where compounds that are weakly emissive in solution become highly fluorescent in the aggregated state, opens new avenues for the development of advanced materials for optical devices and sensors (Jiao et al., 2019).

Mechanism of Action

While the specific mechanism of action for 4-(9H-Carbazol-9-yl)-3-fluoroaniline is not available, carbazole-based compounds are known for their role in organic light-emitting diodes (OLEDs). They are used as hole-transporting materials, contributing to the overall efficiency and durability of OLEDs .

Future Directions

properties

IUPAC Name |

4-carbazol-9-yl-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2/c19-15-11-12(20)9-10-18(15)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQZFFICMVRQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

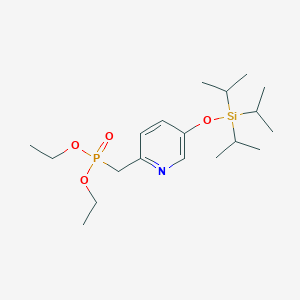

![4,4,5,5-Tetramethyl-2-(3',4',5'-triphenyl[1,1':2',1''-terphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B1494511.png)

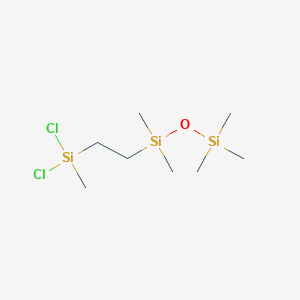

![2-((E)-2-((E)-2-chloro-3-((E)-2-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-enyl)vinyl)-3-ethyl-1,1-dimethyl-1H-benzo[e]indolium iodide](/img/structure/B1494520.png)

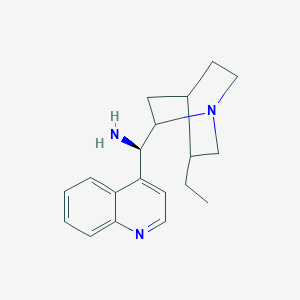

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)

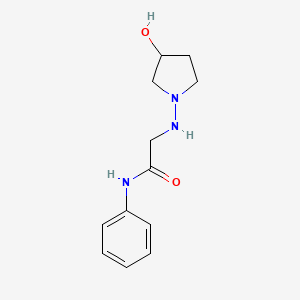

![6-[(4,4-Dimethylcyclohexyl)methyl]-4-Hydroxy-3-Phenylpyridin-2(1h)-One](/img/structure/B1494569.png)